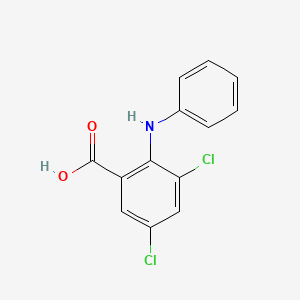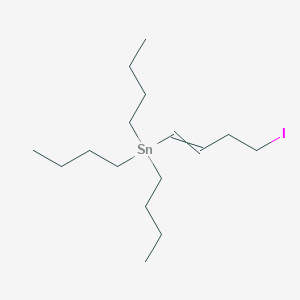![molecular formula C16H18Si B14260756 (3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane CAS No. 171774-69-9](/img/structure/B14260756.png)
(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane is a chemical compound with the molecular formula C16H18Si It is a derivative of cyclopenta[a]naphthalene, a polycyclic aromatic hydrocarbon, and contains a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane typically involves the reaction of cyclopenta[a]naphthalene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into its corresponding hydrosilane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Hydrosilane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The compound can also participate in various chemical reactions, such as oxidation and substitution, which can modify its activity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta[a]naphthalene: The parent compound without the trimethylsilyl group.
Trimethylsilyl derivatives of other polycyclic aromatic hydrocarbons: Compounds with similar structural features but different aromatic cores.
Uniqueness
(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane is unique due to the presence of both the cyclopenta[a]naphthalene core and the trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
171774-69-9 |
|---|---|
Formule moléculaire |
C16H18Si |
Poids moléculaire |
238.40 g/mol |
Nom IUPAC |
3H-cyclopenta[a]naphthalen-3-yl(trimethyl)silane |
InChI |
InChI=1S/C16H18Si/c1-17(2,3)16-11-10-14-13-7-5-4-6-12(13)8-9-15(14)16/h4-11,16H,1-3H3 |
Clé InChI |
NEOOLEUARDTPNC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1C=CC2=C1C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)
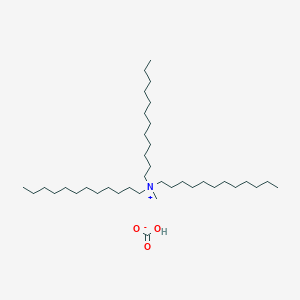

![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
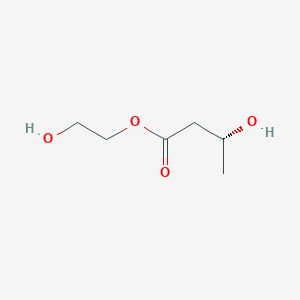
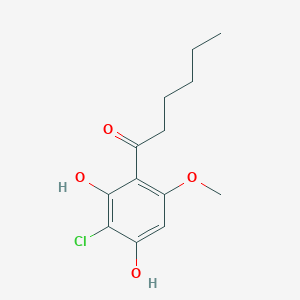
![Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)-](/img/structure/B14260725.png)
![1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione)](/img/structure/B14260727.png)
![N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260729.png)
![(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)](/img/structure/B14260734.png)

